molecular formula C13H14N2O3S B508762 4-methoxy-3-methyl-N-(3-pyridinyl)benzenesulfonamide CAS No. 333746-10-4

4-methoxy-3-methyl-N-(3-pyridinyl)benzenesulfonamide

Cat. No.: B508762
CAS No.: 333746-10-4
M. Wt: 278.33g/mol
InChI Key: XNYGCGAKXNHBKE-UHFFFAOYSA-N
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Description

4-methoxy-3-methyl-N-(3-pyridinyl)benzenesulfonamide is an organic compound with the molecular formula C13H14N2O3S. It is characterized by the presence of a methoxy group, a methyl group, and a pyridinyl group attached to a benzenesulfonamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-3-methyl-N-(3-pyridinyl)benzenesulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The Suzuki-Miyaura coupling, for example, is known for its mild and functional group-tolerant conditions, making it suitable for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

4-methoxy-3-methyl-N-(3-pyridinyl)benzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of a nitro group would yield an amine derivative .

Scientific Research Applications

4-methoxy-3-methyl-N-(3-pyridinyl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methoxy-3-methyl-N-(3-pyridinyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the pyridinyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-methyl-N-pyridin-3-yl-benzenesulfonamide: Similar structure but lacks the methoxy group.

    N-{3-methyl-5-[2-(pyridin-4-ylamino)-ethoxy]-phenyl}-benzenesulfonamide: Contains an ethoxy group instead of a methoxy group.

Uniqueness

4-methoxy-3-methyl-N-(3-pyridinyl)benzenesulfonamide is unique due to the presence of both methoxy and methyl groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups with the pyridinyl and sulfonamide moieties provides a versatile scaffold for various applications .

Properties

IUPAC Name

4-methoxy-3-methyl-N-pyridin-3-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S/c1-10-8-12(5-6-13(10)18-2)19(16,17)15-11-4-3-7-14-9-11/h3-9,15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNYGCGAKXNHBKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CN=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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